

## N-Nitroso Anatabine: A Technical Review of its Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | (S)-N-Nitroso Anatabine-d4 |           |
| Cat. No.:            | B13836666                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products.[1] Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4- (methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, studies on the carcinogenic potential of NAT have yielded different results.[2][3] This technical guide provides an in-depth review of the existing scientific literature on the carcinogenicity, genotoxicity, and metabolism of NAT. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent biological pathways.

### **Carcinogenicity Assessment**

The carcinogenic potential of N-Nitroso Anatabine has been evaluated in animal bioassays. The most definitive study to date was conducted on Fischer 344 (F344) rats.

### In Vivo Carcinogenicity Studies in F344 Rats

A key dose-response study investigated the carcinogenicity of NAT alongside other TSNAs.[2] In this study, NAT was administered to male and female F344 rats via subcutaneous injection. The results indicated that, at the tested doses, NAT was not carcinogenic in this animal model.



[2][4] In contrast, the positive controls, NNN and NNK, induced a significant number of tumors in the nasal cavity, and NNK also induced tumors in the lung and liver.[2]

Table 1: Summary of Carcinogenicity Data for N-Nitroso Anatabine in F344 Rats

| Parameter               | Details                                                                           |
|-------------------------|-----------------------------------------------------------------------------------|
| Animal Model            | Male and Female Fischer 344 (F344) Rats                                           |
| Route of Administration | Subcutaneous Injection                                                            |
| Vehicle                 | Trioctanoin                                                                       |
| Dose Levels (Total)     | 1, 3, and 9 mmol/kg (administered in 60 subdoses)                                 |
| Tumor Incidence         | No significant increase in tumor incidence compared to the solvent control group. |
| Conclusion              | NAT was inactive as a carcinogen under the tested conditions.[2]                  |

# International Agency for Research on Cancer (IARC) Classification

Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified N-Nitroso Anatabine in Group 3: Not classifiable as to its carcinogenicity to humans. [1][3][5] This classification reflects the inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans.[1][3]

## Genotoxicity

A critical aspect of assessing carcinogenic potential is the evaluation of genotoxicity, the ability of a substance to damage DNA. To date, there is a notable lack of publicly available data on the mutagenic or genotoxic effects of N-Nitroso Anatabine.[1] Standard genotoxicity assays that would be relevant for its evaluation include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

## **Bacterial Reverse Mutation Assay (Ames Test)**



The Ames test is a widely used method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test is indicated by an increase in the number of revertant colonies in the presence of the test substance, which suggests that the substance has induced mutations. For many N-nitrosamines, the addition of a metabolic activation system, such as a liver S9 fraction, is necessary to convert the compound into a mutagenic metabolite.[6][7]

#### In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects of a chemical. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

#### **Metabolism and Metabolic Interactions**

While N-Nitroso Anatabine itself may not be a potent carcinogen, its interaction with metabolic pathways, particularly those involving other TSNAs, is of significant interest.

### **Cytochrome P450-Mediated Metabolism**

Like other nitrosamines, NAT is metabolized by the cytochrome P450 (CYP) enzyme system.[4] [8] While the specific metabolites of NAT have not been fully characterized, its interaction with CYP enzymes has been studied in the context of its effect on the metabolism of other carcinogenic TSNAs.

### Competitive Inhibition of NNN and NNK Metabolism

In vitro studies have demonstrated that NAT can act as a competitive inhibitor of the metabolic activation of NNN and NNK, which are known to be potent carcinogens.[8][9] This inhibition occurs at the level of CYP2A13, a key enzyme responsible for the metabolic activation of NNN and NNK.[4] By competing for the same enzyme, NAT may reduce the formation of carcinogenic metabolites from these more potent TSNAs, which could in turn modulate their carcinogenic activity.[9]



Table 2: Inhibition of NNN Metabolism by N-Nitroso Anatabine

| Metabolite Formation                     | Inhibition Constant (Ki) for NAT |
|------------------------------------------|----------------------------------|
| HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) | 1.37 μΜ                          |
| Hydroxy acid                             | 1.35 μΜ                          |
| OPB (4-oxo-4-(3-pyridyl) butanal)        | 3.40 μΜ                          |

Data from Liu et al., 2016[9]

#### **DNA Adduct Formation**

The primary mechanism by which many chemical carcinogens initiate cancer is through the formation of covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations if not repaired before DNA replication. For carcinogenic TSNAs like NNN and NNK, metabolic activation leads to the formation of highly reactive intermediates that can alkylate DNA.[10][11][12] There is currently no direct evidence to suggest that N-Nitroso Anatabine forms DNA adducts.

## **Relevant Signaling Pathways**

While no signaling pathways have been directly attributed to N-Nitroso Anatabine, the pathways affected by its precursor, anatabine, and other well-studied TSNAs provide important context for potential biological effects.

#### **Formation of Tobacco-Specific Nitrosamines**

The formation of NAT and other TSNAs occurs through the nitrosation of tobacco alkaloids. The following diagram illustrates this general pathway.





Click to download full resolution via product page

Caption: Formation of major TSNAs from tobacco alkaloids.

# Metabolic Activation of NNN (A Representative Carcinogenic TSNA)

The metabolic activation of NNN by cytochrome P450 enzymes is a critical step in its carcinogenicity, leading to the formation of DNA-reactive intermediates. NAT can competitively inhibit this process.





Click to download full resolution via product page

Caption: Competitive inhibition of NNN metabolic activation by NAT.

# Experimental Protocols In Vivo Carcinogenicity Bioassay (General Protocol)

The following is a generalized protocol for a subcutaneous carcinogenicity study in rats, based on the Hoffmann et al. (1984) study and general guidelines.

- Animal Model: Male and female F344 rats, 6-8 weeks old at the start of the study.
- Acclimation: Animals are acclimated for at least one week prior to the start of the study.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.



- Groups:
  - Group 1: Vehicle control (Trioctanoin)
  - Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)
  - Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)
  - Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)
  - Positive control groups (e.g., NNN, NNK) may also be included.
- Dose Preparation: N-Nitroso Anatabine is dissolved in the vehicle (trioctanoin) to the desired concentrations.
- Administration: The total dose is divided into multiple subdoses (e.g., 60) and administered by subcutaneous injection three times a week for 20 weeks.
- Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly.
- Termination: The study is terminated at a predetermined time point (e.g., after 12 months).
- Necropsy and Histopathology: A full necropsy is performed on all animals. All major organs and any gross lesions are collected, preserved in formalin, and processed for histopathological examination.

#### In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of NAT on the metabolism of another compound (e.g., NNN) by a specific CYP enzyme.

- Enzyme Source: Recombinant human CYP2A13 enzyme.
- Substrate: N'-nitrosonornicotine (NNN).
- Inhibitor: N-Nitroso Anatabine (NAT).



- Incubation: The reaction mixture contains the CYP2A13 enzyme, a NADPH-generating system, NNN at various concentrations, and NAT at various concentrations in a suitable buffer.
- Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time.
- Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
- Analysis: The formation of NNN metabolites (e.g., HPB, hydroxy acid, OPB) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Dixon plots).

#### Conclusion

The available scientific evidence suggests that N-Nitroso Anatabine does not exhibit significant carcinogenic activity in the animal models tested to date. Its classification as an IARC Group 3 agent reflects the current data limitations. However, its role as a competitive inhibitor of the metabolic activation of potent carcinogenic TSNAs like NNN and NNK is a crucial aspect of its toxicology profile. This interaction suggests that while NAT itself may not be a primary carcinogen, its presence could modulate the carcinogenic potential of other tobacco constituents. Significant data gaps remain, particularly concerning its genotoxicity and the full characterization of its metabolic pathways and potential for DNA adduct formation. Further research in these areas is warranted to provide a more complete understanding of the overall health risks associated with N-Nitroso Anatabine exposure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Summary of Data Reported and Evaluation Smokeless Tobacco and Some Tobaccospecific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R,S)-N-Nitroso anatabine | 887407-16-1 | FN26349 [biosynth.com]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 9. series.publisso.de [series.publisso.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
- To cite this document: BenchChem. [N-Nitroso Anatabine: A Technical Review of its Carcinogenic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13836666#carcinogenic-potential-of-n-nitroso-anatabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com